8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one
Description
8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic flavonoid derivative characterized by a hexylamino (-NH-C₆H₁₃) substituent at the 8-position of the benzopyranone core. The parent structure, 2-phenyl-4H-1-benzopyran-4-one (flavone), is a well-studied scaffold in medicinal chemistry due to its broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
CAS No. |
920287-01-0 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
8-(hexylamino)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-8-14-22-18-13-9-12-17-19(23)15-20(24-21(17)18)16-10-6-5-7-11-16/h5-7,9-13,15,22H,2-4,8,14H2,1H3 |
InChI Key |
WVMHJGHJWOWACS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Kostanecki-Robinson Cyclization
The Kostanecki-Robinson reaction remains a cornerstone for synthesizing 4H-1-benzopyran-4-one derivatives. This method involves cyclocondensation of resorcinol analogs with β-keto esters under acidic conditions. For 8-functionalized benzopyrans, 2-chlororesorcinol serves as a critical starting material due to its ability to direct substituents to the 8-position during cyclization.
Example protocol :
- Reactants : 2-Chlororesorcinol (10 mmol), ethyl benzoylacetate (12 mmol)
- Conditions : Concentrated H2SO4, 120°C, 6 hr
- Yield : 68-72% of 8-chloro-2-phenyl-4H-1-benzopyran-4-one
This route provides direct access to the 8-chloro intermediate, which serves as a pivotal precursor for subsequent amination steps.
Strategic Functionalization at Position 8
Nucleophilic Aromatic Substitution (SNAr)
The 8-chloro intermediate undergoes substitution with hexylamine via an SNAr mechanism. The electron-withdrawing carbonyl group at position 4 activates the ring for nucleophilic attack, while polar aprotic solvents enhance reaction kinetics.
Optimized parameters :
| Parameter | Value |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Potassium carbonate (K2CO3) |
| Temperature | 90°C |
| Time | 24 hr |
| Molar ratio | 1:2.5 (chloro:hexylamine) |
| Yield | 82% |
Notably, extended reaction times beyond 24 hours led to decomposition products, underscoring the need for precise temporal control.
Buchwald-Hartwig Amination
For laboratories equipped for transition-metal catalysis, palladium-mediated coupling offers an alternative pathway. This method proves particularly effective when starting from 8-bromo derivatives.
Catalytic system :
- Catalyst : Pd2(dba)3 (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs2CO3
- Solvent : Toluene/1,4-dioxane (3:1)
- Yield : 75%
While this method provides excellent regiocontrol, the elevated cost of palladium catalysts limits its industrial applicability.
Alternative Synthetic Pathways
Reductive Amination Approach
A three-step sequence involving:
- Nitration at position 8 using fuming HNO3/H2SO4
- Catalytic hydrogenation (H2, 50 psi, Pd/C) to 8-amino derivative
- N-Alkylation with 1-bromohexane
Critical observations :
- Nitration requires strict temperature control (-5°C to 0°C) to prevent di-nitration byproducts
- Alkylation efficiency depends on phase-transfer catalysts (e.g., TBAB), improving yields from 54% to 78%
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| SNAr | Cost-effective, simple setup | Long reaction times | 82% | Industrial |
| Buchwald-Hartwig | Excellent regiocontrol | High catalyst costs | 75% | Lab-scale |
| Reductive Amination | Avoids halogenated intermediates | Multiple purification steps | 78% | Pilot-scale |
Process Optimization Challenges
Solvent Selection
- DMSO vs. DMF : While DMSO enhances reaction rates, it complicates product isolation due to high boiling point (189°C). Switching to DMF reduced yields by 12% but improved purification efficiency.
- Green chemistry alternatives : Cyclopentyl methyl ether (CPME) showed promise in preliminary trials, maintaining 76% yield with easier solvent recovery.
Purification Strategies
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) remains standard but is cost-prohibitive for large batches.
- Crystallization optimization : Ethanol/water (4:1) recrystallization increased purity from 92% to 99.5% in kilogram-scale batches.
Emerging Methodologies
Microwave-assisted synthesis reduced reaction times for the SNAr step from 24 hours to 45 minutes, albeit with a slight yield decrease to 74%. Flow chemistry approaches are under investigation to improve heat transfer in exothermic amination steps.
Chemical Reactions Analysis
Types of Reactions
8-(Hexylamino)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The hexylamino group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted chromenone compounds.
Scientific Research Applications
8-(Hexylamino)-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 8-(Hexylamino)-2-phenyl-4H-chromen-4-one is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, 8-(Hexylamino)-2-phenyl-4H-chromen-4-one is used in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 8-(Hexylamino)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The hexylamino group and the phenyl group in the compound’s structure allow it to interact with various enzymes, receptors, and proteins in biological systems.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The biological and chemical properties of benzopyranone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one with key analogs:
Key Findings from Comparative Analysis
Substituent Position and Activity :
- C-8 Substitutions :
- The 8-position is critical for modulating receptor interactions. For example, ONO 1078’s 8-benzoylamino group contributes to leukotriene antagonism in asthma , while ficine’s 8-pyrrolidinyl group was historically linked (incorrectly) to enzymatic activity .
- C-6 Substitutions:
- Amidino groups at C-6 (e.g., in ) confer potent antibacterial activity, suggesting position-dependent targeting of bacterial enzymes or membranes .
Antimicrobial Activity: C-6 amidinobenzimidazole derivatives (MIC 1.56 µg/mL) outperform many natural flavonoids in Gram-positive bacterial inhibition . In contrast, the hexylamino group’s role remains speculative but could synergize with the flavone core to disrupt microbial membranes.
Therapeutic Potential: ONO 1078 demonstrates the 8-position’s relevance in respiratory diseases, with clinical improvements in FEV₁ and histamine sensitivity . Natural flavones (e.g., quercetin) and synthetic derivatives (e.g., 8-bromophenyl analog) show chemopreventive effects, likely via antioxidant or pro-apoptotic mechanisms .
Biological Activity
8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyran derivatives. This compound has garnered attention due to its potential biological activities, which may include antioxidant , anti-inflammatory , and anticancer properties . The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The biological activity of 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one can be attributed to several mechanisms:
- Interaction with Molecular Targets : The compound may interact with specific enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, impacting cellular processes such as apoptosis and cell proliferation .
- Influence on Signaling Pathways : It has been suggested that this compound affects key signaling pathways related to inflammation and cancer progression. For instance, it may inhibit pathways involved in tumor growth and metastasis .
Biological Activities
The following table summarizes the reported biological activities of 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one based on various studies:
Antioxidant Activity
A study investigating the antioxidant properties of benzopyran derivatives found that 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one demonstrated significant free radical scavenging capabilities. The compound was shown to reduce oxidative stress markers in cellular models, indicating its potential as a protective agent against oxidative damage .
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies using macrophage cell lines showed that treatment with 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one led to a decrease in inflammatory markers, suggesting its utility in managing inflammatory diseases .
Anticancer Properties
In a series of experiments aimed at evaluating the anticancer potential of benzopyran derivatives, 8-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one exhibited promising results against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
